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Cat. No.: B12300016 Get Quote

Introduction:

For researchers, scientists, and professionals in drug development, the accurate and efficient

extraction of sphingomyelin from biological samples is a critical first step in a multitude of

analytical procedures. Sphingomyelin, a key component of cell membranes, is implicated in

various signaling pathways and is a biomarker for several diseases. The choice of extraction

method can significantly impact the yield and purity of the extracted sphingomyelin, thereby

influencing the reliability of downstream analyses. Two of the most widely employed methods

for lipid extraction are the Folch and the Bligh-Dyer techniques. This application note provides

a detailed comparison of these two methods specifically for sphingomyelin extraction, complete

with quantitative data, detailed protocols, and workflow visualizations to aid in methodological

selection and implementation.

Quantitative Comparison of Extraction Efficiency
The efficiency of sphingomyelin extraction can vary between the Folch and Bligh-Dyer

methods, influenced by the sample matrix and specific protocol variations. While some studies

suggest nearly identical extraction rates for bulk sphingomyelin, others indicate differences in

the recovery of related sphingolipid species.[1] A direct comparison of sphingolipid extraction

recovery percentages is summarized below.
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Extraction Method
Sphingolipid Extraction
Recovery (%)

Reference

Folch 69 - 96% [2]

Bligh-Dyer 35 - 72% [2]

It is important to note that while the overall extraction of sphingomyelin may be comparable

under certain conditions, the recovery of more polar sphingolipid precursors or metabolites can

differ more significantly between the two methods. For instance, one study observed a

diminished recovery of a sphinganine internal standard by 55% with the Folch method and 26%

with the Bligh-Dyer method when compared to a single-phase extraction protocol.[1]

Experimental Protocols
Detailed below are standardized protocols for the Folch and Bligh-Dyer methods, adaptable for

various biological samples such as tissues and cell cultures.

Folch Method for Lipid Extraction from Tissue
This protocol is based on the principles originally described by Folch et al. and is suitable for

solid samples like animal tissues.[3][4][5]

Materials:

Chloroform

Methanol

0.9% NaCl solution (or distilled water)

Homogenizer

Centrifuge

Glass centrifuge tubes

Rotary evaporator or nitrogen stream evaporator
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Procedure:

Homogenization: Weigh the tissue sample (e.g., 1 gram). In a glass homogenizer, add the

tissue and 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (i.e., 20 mL for 1 g of

tissue).[3] Homogenize thoroughly until a uniform suspension is achieved.

Agitation: Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20

minutes at room temperature.[3]

Filtration/Centrifugation: Separate the solid debris from the liquid extract by either filtering

through a Whatman No. 1 filter paper or by centrifuging the homogenate to pellet the solids.

[4] Collect the liquid phase.

Washing: To the collected liquid phase, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL

for 20 mL of extract).[3] Vortex the mixture for a few seconds to ensure thorough mixing.

Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 5-10 minutes to

facilitate the separation of the two phases.[3] An upper aqueous phase and a lower organic

(chloroform) phase will form.

Collection of Lipid Phase: Carefully remove the upper aqueous phase by aspiration with a

Pasteur pipette. The lower chloroform phase contains the lipids.

Solvent Evaporation: Transfer the lower chloroform phase to a clean, pre-weighed round-

bottom flask or glass tube. Evaporate the chloroform using a rotary evaporator or a gentle

stream of nitrogen to obtain the dried lipid extract.[3]

Reconstitution: The dried lipid extract can be reconstituted in a suitable solvent for

downstream analysis.

Bligh-Dyer Method for Lipid Extraction from Cells
This protocol is adapted from the method of Bligh and Dyer and is particularly suitable for cell

suspensions or homogenized tissues.[6][7][8]

Materials:

Chloroform
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Methanol

Distilled water or Phosphate-Buffered Saline (PBS)

Vortex mixer

Centrifuge

Glass centrifuge tubes

Nitrogen stream evaporator or SpeedVac

Procedure:

Sample Preparation: For adherent cells, wash the cells with cold PBS. For a sample in an

aqueous solution (e.g., 1 mL of cell suspension), proceed to the next step.[6][7]

Initial Solvent Addition: To your 1 mL aqueous sample, add 3.75 mL of a 1:2 (v/v)

chloroform:methanol mixture.[7][8]

Vortexing: Vortex the mixture vigorously for 10-15 minutes to ensure a single-phase solution

and complete extraction.[7]

Induction of Phase Separation: Add 1.25 mL of chloroform and mix for 1 minute. Then, add

1.25 mL of distilled water and mix for another minute.[7][8] This will result in a final

chloroform:methanol:water ratio of approximately 2:2:1.8, leading to the formation of a

biphasic system.

Centrifugation: Centrifuge the mixture to achieve a clear separation of the two phases. A

protein disk may form at the interface.[7]

Collection of Lipid Phase: The lower phase is the chloroform layer containing the lipids.

Carefully insert a Pasteur pipette through the upper aqueous layer and the protein disk to

collect the lower organic phase.[7]

Solvent Evaporation: Transfer the collected chloroform phase to a clean glass tube.

Evaporate the solvent using a SpeedVac or a gentle stream of nitrogen.[6]
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Reconstitution: Redissolve the dried lipid extract in a small volume of a suitable solvent for

further analysis.

Experimental Workflows
To visually represent the procedural steps of each extraction method, the following diagrams

have been generated using the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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